(4-Bromo-5-propylthiophen-2-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone
Description
(4-Bromo-5-propylthiophen-2-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone is a complex organic compound that features a thiophene ring substituted with a bromine atom and a propyl group, as well as a piperazine ring substituted with a pyridine moiety
Properties
IUPAC Name |
(4-bromo-5-propylthiophen-2-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN3OS/c1-2-5-14-13(18)12-15(23-14)17(22)21-10-8-20(9-11-21)16-6-3-4-7-19-16/h3-4,6-7,12H,2,5,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKUHIQRMCDSHNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=C(S1)C(=O)N2CCN(CC2)C3=CC=CC=N3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-5-propylthiophen-2-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone typically involves multiple steps, starting with the preparation of the thiophene and piperazine intermediates. The thiophene intermediate can be synthesized by bromination of 5-propylthiophene, followed by a Friedel-Crafts acylation to introduce the methanone group. The piperazine intermediate is prepared by reacting 4-pyridinecarboxaldehyde with piperazine under reductive amination conditions. The final step involves coupling the two intermediates under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the bromination and acylation steps, as well as the development of more efficient catalysts for the coupling reaction.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-5-propylthiophen-2-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The methanone group can be reduced to a methanol group.
Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Methanol derivatives.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
(4-Bromo-5-propylthiophen-2-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in the study of receptor-ligand interactions.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (4-Bromo-5-propylthiophen-2-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. Further research is needed to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (4-Bromo-5-propylthiophen-2-yl)-(2-methylpiperidin-1-yl)methanone
- (4-Bromo-5-propylthiophen-2-yl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone
Uniqueness
(4-Bromo-5-propylthiophen-2-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone is unique due to its combination of a thiophene ring with a bromine atom and a propyl group, along with a piperazine ring substituted with a pyridine moiety. This unique structure provides it with distinct chemical and biological properties that are not found in similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
